1,7-Octadiene, 3-methylene-
Description
Contextualization within Dihomofunctionalized Alkene Chemistry
While "dihomofunctionalized alkene" is not a standard classification, the structure of 1,7-octadiene (B165261), 3-methylene- can be understood in this context. The term implies the presence of two identical functional groups at either end of a molecule. In this case, the molecule possesses two terminal vinyl groups (C=CH2) at positions 1 and 7 of the octadiene chain. These α,ω-dienes are a significant class of monomers. nih.gov The presence of these two reactive sites at the termini of the carbon chain allows for specific chemical transformations, such as polymerization and cyclization reactions.
The reactivity of these terminal alkene groups is central to the compound's role in synthesis. For instance, in acyclic diene metathesis (ADMET) polymerization, α,ω-dienes undergo a step-growth condensation polymerization, driven by the removal of a volatile byproduct like ethylene, to form polyenes. wikipedia.orgjove.com This method offers a high degree of control over the resulting polymer structure. wikipedia.org The difunctional nature of molecules like 1,7-octadiene, 3-methylene- is thus fundamental to their utility in building larger, more complex molecular architectures.
Significance of Exocyclic Methylene (B1212753) and Terminal Diene Structures in Contemporary Organic Synthesis and Polymer Science
The distinct structural motifs of an exocyclic methylene group and terminal dienes endow 1,7-octadiene, 3-methylene- with significant reactivity, making it a valuable building block in both organic synthesis and polymer science.
In organic synthesis, the conjugated diene system involving the exocyclic methylene group is particularly reactive in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for constructing six-membered rings with high stereocontrol, which is a common feature in many natural products and complex organic molecules. wikipedia.orgresearchgate.netnih.gov For example, myrcene (B1677589) readily undergoes Diels-Alder reactions with various dienophiles to produce substituted cyclohexene (B86901) derivatives that are valuable in the fragrance industry. wikipedia.org Furthermore, the terminal double bonds can participate in ring-closing metathesis (RCM) reactions, a method widely used for synthesizing a variety of unsaturated rings. wikipedia.orgrsc.orgorganic-chemistry.org
In the field of polymer science, 1,7-octadiene, 3-methylene- (as β-myrcene) is a key bio-based monomer for producing elastomers and other polymers. researchgate.netuni-mainz.de Its polymerization can be achieved through various mechanisms, including radical, anionic, cationic, and coordination polymerization, each yielding polymers with different microstructures (1,4-cis, 1,4-trans, 3,4-, and 1,2-additions). nih.gov The choice of polymerization technique and conditions allows for the tailoring of the polymer's physical and chemical properties. nih.gov For instance, cationic polymerization can yield high molecular weight polymyrcene with a low glass transition temperature, making it a suitable rubbery material. rsc.org The presence of double bonds in the resulting polymer backbone also allows for post-polymerization modifications, such as vulcanization or functionalization through thiol-ene click chemistry. nih.govacs.org
| Polymerization Method | Catalyst/Initiator | Key Findings | Reference |
|---|---|---|---|
| Cationic Polymerization | Ytterbium chloride-based LASC | Produced high molecular weight (Mn up to 150 kg mol−1) poly(β-myrcene) with a low glass transition temperature (Tg < −63 °C). The microstructure was predominantly 1,4-units. | rsc.org |
| Anionic Polymerization | n-BuLi | Achieved full monomer conversion with narrow molar mass distributions (Đ < 1.28). | nih.gov |
| Radical Polymerization (RAFT) | AIBN or Dibenzoyl peroxide with CTA | Controlled polymerization with low dispersity (Đ = 1.3–1.6) and high 1,4-regioregularity (up to 94%). | acs.org |
| Coordination Polymerization | Cationic β-diimidosulfonate lutetium catalyst | Produced unprecedented isotactic 3,4-polymyrcene with a low Tg of -42 °C. | rsc.org |
| Emulsion Polymerization | Ammonium persulfate (APS) | Can lead to high molecular weight polymers but may also result in cross-linking and gelation. | acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
68695-13-6 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
3-methylideneocta-1,7-diene |
InChI |
InChI=1S/C9H14/c1-4-6-7-8-9(3)5-2/h4-5H,1-3,6-8H2 |
InChI Key |
VPSGNUSPERBOFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(=C)C=C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1,7 Octadiene, 3 Methylene and Analogous Structures
Regioselective and Stereoselective Synthetic Pathways
The controlled synthesis of skipped dienes necessitates methodologies that can selectively form carbon-carbon bonds at specific positions and with defined stereochemistry. The presence of multiple reactive sites in the precursors for molecules like 1,7-octadiene (B165261), 3-methylene- requires highly selective catalytic systems.
Advanced Coupling Reactions for Selective Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been adapted for the construction of complex diene systems. mdpi.com However, the synthesis of skipped dienes using these methods can be complicated by issues of regioselectivity and unwanted side reactions, such as isomerization. thieme-connect.com
The Heck reaction , which couples an unsaturated halide with an alkene, and the Stille coupling , involving the reaction of an organostannane with an organohalide, are powerful tools for C-C bond formation. thieme-connect.comrsc.org In the context of synthesizing analogs of 1,7-octadiene, 3-methylene-, a key challenge is the potential for the palladium catalyst to induce isomerization of the double bonds, leading to the formation of more stable conjugated diene byproducts. mdpi.com The choice of ligand, solvent, and reaction temperature are critical parameters to control the desired outcome. For instance, in the synthesis of skipped dienes, specific ligand systems are employed to suppress the formation of a π-allyl palladium intermediate that can lead to isomerization. wiley.com
Recent advancements have focused on the development of highly regioselective and stereoselective coupling methods. For example, iridium-catalyzed additions have shown promise in the synthesis of 1,4-dienes with high control. rsc.org These methods often involve the use of specialized ligands that can direct the catalyst to the desired position and control the stereochemistry of the resulting double bond.
Table 1: Comparison of Catalytic Systems in Diene Synthesis
| Catalytic System | Reaction Type | Key Advantages | Challenges |
| Pd(OAc)₂ with Phosphine Ligands | Heck/Stille Coupling | High functional group tolerance | Potential for double bond isomerization |
| [Ir(COD)₂OTf] with SEGPHOS | Alkyne-Amide Coupling | High enantioselectivity for 1,4-dienes | Substrate scope limitations |
| [CpRu(MeCN)₃]PF₆ | Alkene-Alkyne Coupling | Good for skipped dienes with trisubstituted olefins | Solvent-dependent regioselectivity |
Targeted Olefin Metathesis Approaches for Precision Diene Construction
Olefin metathesis has emerged as a powerful and versatile strategy for the synthesis of a wide array of unsaturated compounds, including skipped dienes. acs.org This method, which involves the redistribution of alkene fragments, is catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). acs.orgrutgers.edu
For the precision construction of dienes like 1,7-octadiene, 3-methylene-, cross-metathesis (CM) is a particularly relevant approach. This involves the reaction of two different alkenes to generate a new alkene product. The synthesis of a 1,7-octadiene, 3-methylene- analog could be envisioned through the cross-metathesis of a terminal alkene with a suitable diene precursor. The choice of catalyst is crucial for achieving high selectivity and minimizing unwanted side reactions, such as homodimerization of the starting materials. acs.org
Ring-closing metathesis (RCM) of a suitable acyclic triene can also be employed to generate cyclic dienes, which can then be further elaborated to acyclic structures. For instance, the RCM of 1,7-octadiene itself, using a Grubbs catalyst, leads to the formation of cyclohexene (B86901). beilstein-journals.org The high activity and functional group tolerance of modern Grubbs and Schrock catalysts allow for their application in complex molecule synthesis. researchgate.netnumberanalytics.comacs.org
Table 2: Olefin Metathesis Catalysts in Diene Synthesis
| Catalyst | Type | Key Features |
| Grubbs I | Ruthenium-based | First generation, good functional group tolerance. rutgers.edu |
| Grubbs II | Ruthenium-based | Higher activity and stability than Grubbs I. rutgers.edu |
| Grubbs III (Hoveyda-Grubbs) | Ruthenium-based | High stability and recyclability. beilstein-journals.org |
| Schrock Catalyst | Molybdenum-based | Very high activity, particularly for sterically hindered alkenes. researchgate.net |
Investigation of By-product Formation and Suppression in Related Diene Syntheses
A significant challenge in the synthesis of skipped dienes is the formation of undesired by-products. In palladium-catalyzed coupling reactions, the primary side reaction is often the isomerization of the double bonds to form more thermodynamically stable conjugated dienes. thieme-connect.com This occurs through the formation of a π-allyl palladium intermediate, which can undergo rearrangement. wiley.com The suppression of this isomerization is critical for achieving high yields of the desired skipped diene. Strategies to mitigate this include the use of specific ligands that disfavor the formation of the π-allyl intermediate and careful control of reaction conditions such as temperature and solvent. wiley.com
In palladium-catalyzed telomerization of myrcene (B1677589), a compound structurally related to 1,7-octadiene, 3-methylene-, a variety of by-products can be formed, including dimers and trimers of the diene. researchgate.netrsc.org The selectivity towards the desired telomer is highly dependent on the ligand-to-metal ratio and the reaction conditions. rsc.org
Biomimetic and Bio-Inspired Synthetic Strategies for Diene Analogues
The biosynthesis of terpenoids, including acyclic monoterpenes like myrcene, provides a rich source of inspiration for synthetic chemists. engineering.org.cn These natural processes are characterized by highly selective enzymatic transformations that construct complex carbon skeletons from simple precursors. nih.govwiley.com
Myrcene, a constitutional isomer of 1,7-octadiene, 3-methylene-, is biosynthesized from geranyl pyrophosphate (GPP) by the enzyme myrcene synthase. nih.govacs.org This enzyme catalyzes the cleavage of the pyrophosphate group and subsequent deprotonation to form the acyclic diene without the formation of a cyclic intermediate. nih.gov The ability of terpene synthases to control the carbocation intermediates and direct the reaction towards a specific product is a testament to the power of enzymatic catalysis. pnas.org
Biomimetic approaches to the synthesis of diene analogs often seek to replicate these enzymatic cyclization and rearrangement cascades using chemical reagents. researchgate.netnih.govmdpi.com For example, acid-catalyzed cyclizations of polyene precursors can mimic the action of terpene cyclases. engineering.org.cn Furthermore, the study of halogenated monoterpenes from marine algae reveals that myrcene and ocimene can serve as precursors for cyclic compounds through haloperoxidase-catalyzed reactions. mdpi.com These bio-inspired strategies offer a powerful avenue for the development of novel and efficient methods for the synthesis of complex dienes with high selectivity.
Elucidation of Reaction Mechanisms and Catalytic Transformations of 1,7 Octadiene, 3 Methylene
Olefin Metathesis Reactions
Olefin metathesis, a powerful carbon-carbon bond-forming reaction, has been extensively utilized to transform simple olefins into more complex structures. The reactivity of 1,7-octadiene (B165261), 3-methylene- in such reactions is of significant interest due to the presence of two distinct olefinic moieties.
Mechanistic Investigations of Ring-Closing Metathesis (RCM) on Methylene-Substituted Octadienes
Ring-closing metathesis (RCM) is a widely used intramolecular reaction for the synthesis of unsaturated rings. wikipedia.orgorganic-chemistry.org The general mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between a metal alkylidene catalyst and an alkene. wikipedia.org This intermediate can then undergo a retro-[2+2] cycloaddition to yield a new alkene and a regenerated metal alkylidene. wikipedia.orgorganic-chemistry.org In the context of dienes, this process is driven forward by the formation of a stable cyclic alkene and the release of a small volatile olefin, typically ethylene. wikipedia.orgharvard.edu
For 1,7-octadiene, 3-methylene-, RCM would be expected to proceed via the formation of a seven-membered ring. The reaction is initiated by the coordination of one of the double bonds to a ruthenium-based catalyst, such as a Grubbs-type catalyst, to form a ruthenacyclobutane intermediate. Subsequent intramolecular reaction with the second double bond leads to the formation of the cyclic product and regeneration of the catalyst.
The choice of catalyst is crucial in RCM. Ruthenium-based catalysts, known for their high reactivity and functional group tolerance, are commonly employed. harvard.edu Second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, often exhibit enhanced activity compared to their first-generation counterparts. harvard.edu
A critical aspect of the RCM of 1,7-octadiene, 3-methylene- is the potential for competitive side reactions. The presence of a gem-disubstituted double bond can influence the rate and selectivity of the reaction.
Table 1: Key Mechanistic Steps in the Ring-Closing Metathesis of 1,7-Octadiene, 3-methylene-
| Step | Description | Intermediate |
| Initiation | Reaction of the catalyst with one of the olefinic bonds of the diene. | Ruthenium alkylidene complex |
| Propagation | Intramolecular [2+2] cycloaddition to form a metallacyclobutane. | Metallacyclobutane |
| Product Formation | Retro-[2+2] cycloaddition to release the cyclic product. | Cyclic alkene and regenerated catalyst |
| Termination | Catalyst decomposition or side reactions. | Inactive ruthenium species |
Cross-Metathesis with Diverse Olefinic Substrates for Functionalization
Cross-metathesis (CM) allows for the intermolecular exchange of alkylidene fragments between two different olefins. uwindsor.ca This reaction is a powerful tool for the functionalization of molecules. In the case of 1,7-octadiene, 3-methylene-, CM with various olefinic substrates can introduce new functional groups.
A general challenge in cross-metathesis is controlling the selectivity to favor the desired cross-product over homodimers of the starting olefins. uwindsor.ca For gem-disubstituted olefins like the internal double bond in 1,7-octadiene, 3-methylene-, CM can be particularly challenging. However, the use of highly active second-generation catalysts has shown promise in reactions involving such sterically hindered olefins. uwindsor.ca
The reaction of 1,7-octadiene, 3-methylene- with an α,β-unsaturated carbonyl compound, for instance, could lead to the formation of a new functionalized diene. The selectivity of such reactions is often influenced by the relative reactivity of the olefin partners and the stability of the resulting products. uwindsor.ca
Table 2: Potential Cross-Metathesis Reactions of 1,7-Octadiene, 3-methylene-
| Olefinic Substrate | Potential Product | Catalyst |
| Acrylonitrile | Functionalized diene with a nitrile group | Grubbs II |
| Methyl acrylate | Functionalized diene with an ester group | Hoveyda-Grubbs II |
| Styrene | Diene with a phenyl substituent | Grubbs II |
Tandem Metathesis-Cycloaddition Sequences
Tandem reactions, where multiple transformations occur in a single pot, offer significant advantages in terms of efficiency and atom economy. A tandem metathesis-cycloaddition sequence involving 1,7-octadiene, 3-methylene- could provide a rapid route to complex polycyclic structures.
Cycloaddition Reactions
The diene and dienophilic moieties within 1,7-octadiene, 3-methylene- make it a candidate for various cycloaddition reactions, leading to the formation of cyclic and bicyclic systems.
Intramolecular Cycloaddition Pathways within Diene Systems
Intramolecular cycloadditions of 1,6-dienes are known to preferentially form five-membered rings. nih.gov For 1,7-octadiene, 3-methylene-, which is a 1,6-diene system when considering the internal methylene (B1212753) and terminal vinyl groups, an intramolecular Alder-ene type reaction could be envisaged. Such reactions typically proceed through a concerted mechanism, and the stereochemical outcome is influenced by the substitution pattern of the diene. nih.gov Unactivated 1,6-dienes often exhibit a preference for the formation of cis-fused ring systems. nih.gov
Diels-Alder and Related Pericyclic Reactions of Dienes
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings. organic-chemistry.orgwikipedia.orglibretexts.org The reaction occurs between a conjugated diene and a dienophile. libretexts.org For the Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. libretexts.org
In the case of 1,7-octadiene, 3-methylene-, the conjugated diene unit (3-methylene-1-ene) could potentially react with a dienophile. The reactivity in a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. organic-chemistry.orglibretexts.org
The exocyclic nature of the double bond in the conjugated system of 1,7-octadiene, 3-methylene- is a key structural feature. The stereoselectivity of the Diels-Alder reaction is also a critical aspect, with the endo product often being the kinetically favored isomer due to secondary orbital interactions. wikipedia.org
1,3-Dipolar Cycloaddition Involving Diene Moieties
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole, a molecule with a delocalized three-atom, four-electron pi system, and a dipolarophile, which is typically an alkene or alkyne that provides a two-electron pi system. organic-chemistry.orgnih.gov In the case of 1,7-Octadiene, 3-methylene-, its double bonds can act as dipolarophiles.
The mechanism is generally considered a concerted, pericyclic process, meaning the new bonds are formed in a single transition state without the formation of an intermediate. organic-chemistry.org This process is a [4π + 2π] cycloaddition, analogous to the well-known Diels-Alder reaction. organic-chemistry.org The stereochemistry of the dipolarophile is retained in the product, which is strong evidence for a concerted mechanism. nih.gov
The reactivity and regioselectivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory. organic-chemistry.orgmdpi.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the facility of the reaction. Typically, electron-withdrawing groups on the dipolarophile lower its LUMO energy, favoring interaction with the dipole's HOMO, while electron-donating groups on the dipolarophile raise its HOMO energy, favoring interaction with the dipole's LUMO. organic-chemistry.org Given the electron-rich nature of the alkene moieties in 1,7-Octadiene, 3-methylene-, they are expected to react readily with electron-deficient 1,3-dipoles.
Polymerization and Copolymerization Dynamics
The presence of multiple polymerizable double bonds makes 1,7-Octadiene, 3-methylene- a versatile monomer for creating complex polymer architectures, including linear chains with pendant unsaturation, cyclopolymers, and cross-linked networks.
Mechanistic Studies of Monomer Insertion and Chain Propagation in Diene Polymerization
In coordination polymerization, particularly with Ziegler-Natta or metallocene catalysts, the polymerization of non-conjugated dienes like 1,7-Octadiene, 3-methylene- proceeds via a mechanism of monomer coordination and insertion. The diene monomer first coordinates to the active metal center of the catalyst. Subsequently, the coordinated double bond is inserted into the metal-carbon bond of the growing polymer chain.
A critical aspect of the polymerization of non-conjugated dienes is the competition between intermolecular propagation and intramolecular cyclization. After the insertion of one double bond, the second double bond on the same monomer unit can either remain as a pendant group (intermolecular propagation with another monomer) or react with the active center of the same polymer chain (intramolecular cyclization). Studies on similar dienes have shown that factors such as monomer concentration and the nature of the catalyst significantly influence the extent of cyclization. researchgate.net Bulky side groups on the diene can promote cyclization. researchgate.net
Controlled Polymerization Techniques Utilizing 1,7-Octadiene, 3-methylene- as a Monomer
Controlled polymerization techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. These methods, often involving free-radical reactions, work by establishing a dynamic equilibrium between active ("living") polymer chains and dormant species, which suppresses termination reactions. mdpi.com
Common controlled polymerization processes include:
Atom Transfer Radical Polymerization (ATRP)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mdpi.com
Nitroxide-Mediated Polymerization (NMP) mdpi.com
While specific studies on 1,7-Octadiene, 3-methylene- using these techniques are not prevalent, the principles can be readily extended. For instance, in a RAFT polymerization, a chain transfer agent would be used to mediate the radical process, allowing for the controlled growth of polymer chains. The presence of multiple double bonds would require careful control of reaction conditions to favor linear chain growth with pendant double bonds, which could then be used for subsequent modifications or cross-linking.
Investigation of Cross-linking Efficiencies and Network Formation in Diene-Based Polymerizations
The multiple double bonds of 1,7-Octadiene, 3-methylene- make it an effective cross-linking agent. During polymerization, once a polymer chain is formed through the reaction of one of the double bonds, the remaining pendant double bonds along the polymer backbone are available for further reaction. These pendant groups can react with growing chains or other polymer backbones, creating covalent bonds that link the chains together. This process, known as cross-linking, leads to the formation of a three-dimensional polymer network. researchgate.net
Transition Metal-Catalyzed Functionalizations
Transition metal catalysis offers a powerful toolkit for the selective functionalization of the double bonds in diene systems. These reactions are often highly regioselective, meaning they preferentially occur at one specific position on the molecule.
Regioselective Hydrosilylation and Hydroformylation of Diene Systems
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. This reaction is a highly efficient method for forming carbon-silicon bonds and is typically catalyzed by transition metal complexes, most commonly those of platinum, rhodium, and palladium. In a molecule like 1,7-Octadiene, 3-methylene-, which has multiple double bonds, regioselectivity is a key challenge. The catalyst and ligand system can be tuned to selectively react with one of the terminal double bonds, which are generally more accessible and reactive than internal or more substituted double bonds.
Hydroformylation , also known as the "oxo" process, is a major industrial process that converts alkenes into aldehydes by adding a hydrogen atom and a formyl group (-CHO) across a double bond using a mixture of carbon monoxide (CO) and hydrogen (H₂). researchgate.netresearchgate.netmdpi.comnih.gov This reaction is typically catalyzed by rhodium or cobalt complexes. researchgate.net
For a terminal alkene, hydroformylation can produce two isomeric aldehydes: a linear (n) aldehyde and a branched (iso) aldehyde. The ratio of these products (n/iso ratio or l/b ratio) is a critical measure of the reaction's regioselectivity and is highly dependent on the catalyst system, particularly the steric and electronic properties of the phosphine or phosphite ligands on the metal center. researchgate.net For non-conjugated dienes, the reaction can be controlled to functionalize one or both of the double bonds. Achieving high regioselectivity for the linear aldehyde is often a primary goal in industrial applications. researchgate.netnih.gov
Table 1: Representative Data for Rhodium-Catalyzed Hydroformylation of Olefins
This table presents typical results for the hydroformylation of terminal olefins using various rhodium-based catalysts, illustrating the influence of the catalyst support and structure on conversion and regioselectivity. The principles are applicable to the functionalization of the terminal double bonds in 1,7-Octadiene, 3-methylene-.
| Catalyst System | Substrate | Conversion (%) | Linear/Branched Ratio | Source |
| Rh-MFI (zeolite) | 1-Hexene | >95% | ~25 | researchgate.net |
| Rh-MEL (zeolite) | 1-Hexene | ~80% | ~15 | researchgate.net |
| Rh-MWW (zeolite) | 1-Hexene | ~50% | ~10 | researchgate.net |
| HRh(CO)(PPh₃)₃ | 1-Hexene | >95% | ~2.5 | researchgate.net |
Electrophilic and Nucleophilic Additions to Diene Units
The unique structure of 1,7-octadiene, 3-methylene-, featuring both a conjugated diene system (at C-1, C-2, C-3) and an isolated double bond (at C-7, C-8), presents interesting possibilities for addition reactions.
Electrophilic Additions:
Electrophilic addition is a characteristic reaction of alkenes. In 1,7-octadiene, 3-methylene-, an incoming electrophile (E⁺) can attack either the conjugated system or the isolated double bond. The isolated double bond will react similarly to a simple alkene, following Markovnikov's rule where the electrophile adds to the less substituted carbon (C-8) to form a more stable secondary carbocation at C-7.
The reaction at the conjugated diene portion is more complex. Protonation or attack by an electrophile at the C-1 terminal carbon generates a resonance-stabilized allylic carbocation, where the positive charge is shared between the C-2 and C-4 positions. libretexts.orgpressbooks.pub This delocalized cation can then be attacked by a nucleophile (Nu⁻) at either of these positions.
1,2-Addition: The nucleophile attacks at C-2, resulting in a product where addition has occurred across one of the original double bonds.
1,4-Addition: The nucleophile attacks at C-4, resulting in a product where the remaining double bond has shifted to the C-2, C-3 position.
The ratio of 1,2- to 1,4-addition products is often temperature-dependent. At lower temperatures, the reaction is under kinetic control, and the 1,2-adduct, which is formed faster due to the proximity of the nucleophile to the carbon bearing the larger partial positive charge, tends to predominate. chemistrysteps.com At higher temperatures, the reaction is under thermodynamic control, favoring the formation of the more stable alkene product, which is often the 1,4-adduct due to its typically higher degree of substitution. libretexts.orgchemistrysteps.com
Illustrative Data for Electrophilic Addition of HBr:
| Reaction Condition | Major Product Type | Rationale |
| Low Temperature (e.g., -80 °C) | 1,2-Addition Product | Kinetic Control: Lower activation energy for attack at C-2 chemistrysteps.com |
| High Temperature (e.g., 40 °C) | 1,4-Addition Product | Thermodynamic Control: Formation of the more stable internal alkene chemistrysteps.com |
| Attack on Isolated Bond | Markovnikov Addition | Formation of the most stable carbocation (secondary at C-7) chemistrynotmystery.com |
Nucleophilic Additions:
Nucleophilic addition to unactivated dienes like 1,7-octadiene, 3-methylene- is generally unfavorable due to the electron-rich nature of the π-systems. Such reactions typically require the presence of strong electron-withdrawing groups on the diene to make the carbon atoms susceptible to nucleophilic attack. Alternatively, transition metal catalysts can be employed to activate the diene system. For instance, chromium tricarbonyl complexes of dienes can undergo nucleophilic addition, where the metal moiety activates the π-system towards attack by stabilized nucleophiles.
Radical-Mediated Transformations and Polymerizations
The multiple unsaturated centers in 1,7-octadiene, 3-methylene- make it a candidate for various radical-mediated transformations, including polymerization and cyclization reactions.
Radical Polymerization:
Free-radical polymerization is a common method for producing polymers from unsaturated monomers. uliege.be In the case of 1,7-octadiene, 3-methylene-, polymerization can be initiated by a radical species (R•) which can add to any of the three double bonds. The presence of multiple polymerizable groups offers the potential for complex polymer architectures.
Addition to the Terminal Double Bonds: Radical addition to the vinyl group (C-1) or the terminal C-7 double bond would lead to chain propagation.
Addition to the Conjugated System: The conjugated diene portion can undergo 1,2- or 1,4-addition polymerization, leading to different polymer backbones.
Cross-linking: The pendent double bonds remaining after initial polymerization can participate in further reactions, leading to the formation of a cross-linked polymer network.
The reactivity of the different double bonds towards radical attack will influence the final polymer structure. The conjugated system is generally more reactive towards radical addition. Radical ring-opening polymerization is also a possibility if the monomer can be converted into a cyclic derivative, such as a methylene heterocyclic compound. uliege.becmu.edu
Radical Cyclizations:
Intramolecular radical cyclization is another potential transformation. For instance, if a radical is generated elsewhere in the molecule (e.g., through atom transfer from a reagent), it could add to one of the double bonds. Thioacid-mediated radical cyclization of 1,6-dienes is a known process that proceeds with high selectivity for 5-exo-trig cyclization. acs.org While 1,7-octadiene, 3-methylene- is not a 1,6-diene, analogous intramolecular cyclizations could be envisioned under appropriate conditions, potentially leading to the formation of five- or six-membered rings depending on the site of radical generation and which double bond it attacks.
Illustrative Polymerization Pathways:
| Polymerization Site | Initiation Step | Resulting Structure |
| Conjugated Diene (1,4-Addition) | Radical attack at C-1 or C-4 | Polymer backbone with internal double bonds and pendent vinyl groups. |
| Terminal Alkene (C-7) | Radical attack at C-8 | Linear polymer chain with pendent methylene-diene units. |
| Multiple Sites | Propagation involving different double bonds | Cross-linked, network polymer. |
The study of diene polymerization using Ziegler-Natta catalysts or other coordination polymerization methods has shown that non-conjugated dienes can undergo intramolecular cyclization or form polymers with cyclic units in the backbone. rsc.org Similar complexities and competing pathways would be expected in the radical-mediated polymerization of 1,7-octadiene, 3-methylene-.
Advanced Computational and Theoretical Studies of 1,7 Octadiene, 3 Methylene
Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,7-octadiene (B165261), 3-methylene-, these studies focus on elucidating the distribution of electrons and identifying regions susceptible to chemical attack. While specific studies on this exact molecule are limited, analogies can be drawn from computational analyses of structurally similar terpenes, such as β-myrcene.
The electronic structure of dienes like 1,7-octadiene, 3-methylene- is characterized by the presence of π-orbitals associated with the double bonds. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting reactivity. In dienes, the HOMO is typically associated with the π-electrons of the double bonds and is the primary site for electrophilic attack. Conversely, the LUMO is the initial site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.
Computational studies on related terpenes reveal that the presence of multiple double bonds and alkyl substituents influences the energies and spatial distributions of these frontier orbitals. For 1,7-octadiene, 3-methylene-, the terminal vinyl group and the internal methylene (B1212753) group are expected to have distinct electronic characteristics, leading to a nuanced reactivity profile. Quantum chemical calculations can map the molecular electrostatic potential (MEP), which visually represents the charge distribution and helps predict sites for electrophilic and nucleophilic attack.
The reactivity of 1,7-octadiene, 3-methylene- is also explored through the computational investigation of its behavior in various reactions. For instance, studies on the atmospheric photo-oxidation of myrcene (B1677589), an isomer, have identified the primary products and reaction pathways initiated by hydroxyl radicals. copernicus.org Such computational models can predict the initial sites of radical attack and the subsequent rearrangement and fragmentation patterns, offering valuable insights into the environmental fate and reactivity of these compounds.
Density Functional Theory (DFT) for Reaction Pathway Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex chemical reactions. By providing a balance between computational cost and accuracy, DFT allows for the detailed exploration of potential energy surfaces, including the characterization of transition states and intermediates.
DFT calculations have been instrumental in understanding the catalytic transformations of dienes. A notable example is the study of 1,7-octadiene polymerization catalyzed by a non-bridged half-titanocene system. rsc.org In this study, DFT was employed to explore the insertion modes of the diene, specifically the competition between repeated insertion and intramolecular cyclization. The calculations revealed the geometric structures and free energies of the transition states for different insertion pathways. rsc.org
By calculating the energy barriers for each step in the catalytic cycle, researchers can determine the most favorable reaction pathway. For the polymerization of 1,7-octadiene, it was found that the repeated insertion of the diene was kinetically more favorable than intramolecular cyclization, with calculated free energy barrier differences of 3.75 kcal mol⁻¹, 3.88 kcal mol⁻¹, and 7.43 kcal mol⁻¹ in different situations. rsc.org This detailed analysis of transition states provides a molecular-level understanding of the factors controlling the polymer structure.
The following table summarizes the calculated free energy barriers for competing pathways in the polymerization of 1,7-octadiene, illustrating the power of DFT in elucidating catalytic mechanisms.
| Reaction Pathway | Calculated Free Energy Barrier (kcal/mol) |
| Repeated Insertion (Situation 1) | Lower |
| Intramolecular Cyclization (Situation 1) | Higher by 3.75 |
| Repeated Insertion (Situation 2) | Lower |
| Intramolecular Cyclization (Situation 2) | Higher by 3.88 |
| Repeated Insertion (Situation 3) | Lower |
| Intramolecular Cyclization (Situation 3) | Higher by 7.43 |
Data sourced from a DFT study on 1,7-octadiene polymerization. rsc.org
DFT is also crucial for predicting the selectivity of chemical reactions where multiple products can be formed. In the case of 1,7-octadiene, 3-methylene-, with its two distinct double bonds, regioselectivity is a key aspect of its reactivity. Computational studies on the dimerization of myrcene, a structural isomer, have successfully used DFT to predict the formation of different Diels-Alder adducts. essencejournal.comessencejournal.com
These studies calculate the transition-state energies for the formation of various isomers. For the dimerization of myrcene, the transition-state energy for the formation of m-camphorene was found to be lower than that for p-camphorene, suggesting it is the kinetically favored product. essencejournal.com However, the final p-camphorene product was calculated to be lower in energy, indicating it is the thermodynamically favored product. essencejournal.com Such predictions are invaluable for designing reaction conditions that favor the formation of a desired product.
Similarly, in catalytic reactions such as acyclic diene metathesis (ADMET), DFT has been used to understand the origins of cis/trans selectivity. chemrxiv.org Computational studies of ruthenium-catalyzed metathesis have shown that the structure of the catalyst and the reaction mechanism dictate the stereochemistry of the resulting polymer. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical methods provide detailed electronic information, they are often limited to static structures. Molecular dynamics (MD) simulations, on the other hand, allow for the exploration of the dynamic behavior of molecules over time. This is particularly important for flexible molecules like 1,7-octadiene, 3-methylene-, which can adopt a multitude of conformations.
MD simulations can provide insights into the conformational preferences of the diene in different environments, such as in the gas phase or in solution. researchgate.net By simulating the motion of the molecule, researchers can identify the most stable conformers and the energy barriers between them. A detailed theoretical study on myrcene predicted the existence of 27 unique conformers, with the most stable ones having a s-trans orientation of the vinyl fragment. researchgate.net
Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, simulations of terpenes in the presence of other molecules, such as lipids or polymers, can reveal how these interactions influence the conformation and behavior of the diene. mdpi.com These simulations can provide a dynamic picture of how 1,7-octadiene, 3-methylene- might interact with its environment, which is crucial for understanding its role in biological systems or materials science.
Host-Guest Chemistry and Supramolecular Assembly: Computational Insights into Diene Inclusion Complexes
The ability of molecules to form inclusion complexes, where a "guest" molecule is encapsulated within a "host" molecule, is a cornerstone of supramolecular chemistry. Computational methods are essential for understanding the formation and stability of these host-guest systems. For dienes like 1,7-octadiene, 3-methylene-, forming inclusion complexes with hosts such as cyclodextrins can alter their physical and chemical properties.
Computational studies, often combining molecular docking and MD simulations, can predict the most favorable orientation of the guest molecule within the host cavity and estimate the binding affinity. mdpi.commdpi.com These simulations take into account various non-covalent interactions, including van der Waals forces, hydrogen bonding, and hydrophobic interactions, which govern the stability of the complex. libretexts.org
For example, computational investigations into the inclusion of terpenes in cyclodextrins have provided detailed molecular-level insights into the binding process. frontiersin.org These studies can reveal which parts of the diene molecule are enclosed within the cyclodextrin (B1172386) cavity and how this encapsulation affects the guest's conformation and reactivity. Such insights are critical for the design of new drug delivery systems or for the controlled release of fragrances and flavors.
The following table illustrates typical binding energies for host-guest complexes involving organic molecules, as can be determined through computational methods.
| Host-Guest System | Computational Method | Calculated Binding Free Energy (kcal/mol) |
| Terpene in Cyclodextrin | MD with MM-PBSA | -5 to -15 |
| Aromatic in Calixarene | DFT with COSMO-RS | -10 to -20 |
| Fullerene in Cycloparaphenylene | DFT-D3 | -20 to -40 |
Illustrative data based on general findings in computational host-guest chemistry. comporgchem.comcomporgchem.com
Ligand Design Principles for Enhanced Catalytic Activity in Diene Transformations
In transition metal catalysis, the ligands coordinated to the metal center play a pivotal role in determining the catalyst's activity, selectivity, and stability. Computational chemistry has become an indispensable tool in the rational design of new ligands for specific catalytic transformations of dienes.
By modeling the catalytic cycle with different ligands, computational chemists can predict how changes in the ligand's electronic and steric properties will affect the reaction outcome. For example, in the hydroboration of olefins, DFT calculations have shown that stronger electron-donating N-heterocyclic carbene (NHC) ligands promote reactivity, while the steric bulk of the ligand controls the regioselectivity. researchgate.net
Computational studies can also elucidate the more subtle effects of ligand-substrate interactions. For instance, in the Chan-Lam coupling of sulfenamides, a combined experimental and computational study revealed that the interaction between the ligand and the substrate controls the chemoselectivity of the reaction. nih.gov These detailed mechanistic insights allow for the in silico screening of potential ligands, accelerating the discovery of more efficient and selective catalysts for the transformations of dienes like 1,7-octadiene, 3-methylene-.
The principles derived from these computational studies guide synthetic chemists in creating ligands with tailored properties to achieve desired catalytic performance, such as enhancing the rate of a specific step in the catalytic cycle or favoring the formation of a particular product isomer.
Cutting Edge Spectroscopic Methodologies for In Depth Analysis of 1,7 Octadiene, 3 Methylene Reactivity
In-situ NMR Spectroscopy for Reaction Monitoring and Intermediate Characterization
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the real-time progression of chemical reactions, providing both qualitative and quantitative data on the consumption of reactants and the formation of products. scienceopen.comcardiff.ac.ukrsc.org This technique is particularly valuable for studying the polymerization of 1,7-octadiene (B165261), 3-methylene-, as it allows for the direct observation of changes in the chemical environment of protons and carbons within the reacting species. researchgate.net
By integrating an NMR spectrometer with a reaction vessel, it is possible to acquire spectra at regular intervals without disturbing the reaction. This approach enables the determination of kinetic parameters and can aid in the elucidation of reaction mechanisms. For instance, in the context of 1,7-octadiene, 3-methylene- polymerization, in-situ ¹H NMR can track the disappearance of the vinyl proton signals and the emergence of new signals corresponding to the polymer backbone.
Key applications of in-situ NMR in the study of 1,7-octadiene, 3-methylene- reactivity include:
Kinetic Analysis: By monitoring the concentration of reactants and products over time, detailed kinetic profiles can be constructed.
Mechanistic Insights: The detection of transient intermediates can provide crucial evidence for proposed reaction pathways.
Reaction Optimization: Real-time monitoring allows for the rapid assessment of how changes in reaction conditions (e.g., temperature, catalyst concentration) affect the reaction rate and product distribution. beilstein-journals.org
Table 1: Illustrative ¹H NMR Chemical Shifts for Monitoring 1,7-Octadiene, 3-methylene- Polymerization
| Protons | Typical Chemical Shift (ppm) | Change Upon Polymerization |
| Methylene (B1212753) protons (=CH₂) | 4.8 - 5.2 | Disappearance |
| Internal vinyl proton (=CH-) | 5.7 - 6.1 | Disappearance |
| Allylic protons | 2.0 - 2.3 | Shift and broadening |
| Polymer backbone protons | 1.2 - 1.8 | Appearance and broadening |
Time-Resolved Infrared and Raman Spectroscopy for Kinetic Analysis
Time-resolved infrared (IR) and Raman spectroscopy are powerful techniques for studying the kinetics of fast chemical reactions by monitoring changes in vibrational modes of molecules. researchgate.netnih.gov These methods offer temporal resolutions ranging from femtoseconds to seconds, making them ideal for probing the short-lived intermediates and transition states that are often involved in polymerization reactions. researchgate.netnih.gov
In the context of 1,7-octadiene, 3-methylene- reactivity, time-resolved IR and Raman spectroscopy can provide valuable information on the changes in bonding and molecular structure as the reaction proceeds. For example, the disappearance of the C=C stretching vibrations of the diene and the appearance of new C-C stretching vibrations corresponding to the polymer backbone can be monitored to determine the reaction rate.
Advantages of time-resolved vibrational spectroscopy for studying 1,7-octadiene, 3-methylene- include:
High Temporal Resolution: The ability to probe very fast reaction dynamics. researchgate.netnih.gov
Structural Specificity: Vibrational spectra provide a "fingerprint" of the molecular structure, allowing for the identification of specific functional groups and intermediates.
Versatility: These techniques can be applied to reactions in the gas, liquid, and solid phases.
Table 2: Key Vibrational Modes for Monitoring 1,7-Octadiene, 3-methylene- Reactions
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| =C-H stretch (vinyl) | 3010 - 3095 | IR, Raman |
| C=C stretch | 1640 - 1680 | IR, Raman |
| C-H bend (vinyl) | 910 - 990 | IR |
| C-C stretch (polymer backbone) | 800 - 1200 | Raman |
Advanced Mass Spectrometry Techniques for Complex Mixture Deconvolution and Structural Elucidation
Advanced mass spectrometry (MS) techniques are indispensable for the analysis of complex reaction mixtures and the structural elucidation of novel compounds. chromatographyonline.comchemrxiv.org High-resolution mass spectrometry (HRMS) methods, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS, provide highly accurate mass measurements, enabling the determination of elemental compositions for reaction products and intermediates. chromatographyonline.com
Tandem mass spectrometry (MS/MS) techniques, often performed on triple quadrupole or ion trap instruments, allow for the fragmentation of selected ions to provide detailed structural information. chromatographyonline.com This is particularly useful for characterizing the structure of oligomers and polymers derived from 1,7-octadiene, 3-methylene-, where the repeating units and end-groups can be identified.
Applications of advanced MS in the analysis of 1,7-octadiene, 3-methylene- reactivity:
Identification of Byproducts: Complex reaction mixtures can be deconvoluted to identify minor components and impurities.
Structural Characterization of Oligomers: The fragmentation patterns of oligomeric ions can reveal information about their monomer sequence and branching.
End-Group Analysis: The precise mass of polymer chains can be used to determine the chemical nature of the end-groups, providing insights into the initiation and termination steps of the polymerization process.
Table 3: Advanced Mass Spectrometry Techniques and Their Applications
| Technique | Principle | Application to 1,7-Octadiene, 3-methylene- Analysis |
| GC-HRMS | Gas chromatography coupled with high-resolution mass spectrometry. mdpi.com | Separation and identification of volatile products and unreacted monomer. mdpi.com |
| FT-ICR MS | Ions are trapped in a magnetic field and their cyclotron frequency is measured to determine their mass-to-charge ratio with very high accuracy. chromatographyonline.com | Precise mass determination of oligomers and polymers for elemental composition analysis. |
| Orbitrap MS | Ions are trapped in an electrostatic field and their orbital frequency is measured to determine their mass-to-charge ratio with high resolution. chromatographyonline.com | High-throughput analysis of complex reaction mixtures and identification of reaction intermediates. |
| Tandem MS (MS/MS) | Selected ions are fragmented and the resulting fragment ions are analyzed to obtain structural information. chromatographyonline.com | Structural elucidation of oligomers, including monomer connectivity and end-group analysis. |
Molecular Rotational Resonance Spectroscopy for Automated Reaction Monitoring
Molecular Rotational Resonance (MRR) spectroscopy is an emerging gas-phase technique that provides highly specific and quantitative analysis of molecular structures. nih.govnih.gov By measuring the rotational transitions of molecules, MRR can unambiguously identify different chemical species in a mixture, even isomers, without the need for chromatographic separation. nih.govresearchgate.net This makes it a powerful tool for automated, real-time reaction monitoring. nih.govbrightspec.comfigshare.com
For the study of 1,7-octadiene, 3-methylene- reactivity, MRR can be used to monitor the consumption of the reactant and the formation of volatile products with high selectivity. The ability of MRR to distinguish between structural isomers is particularly advantageous in diene chemistry, where multiple isomeric products can be formed.
Key features of MRR for reaction monitoring include:
Unparalleled Specificity: The rotational spectrum of a molecule is unique, providing a definitive identification. nih.gov
Isomer and Isotope Differentiation: MRR can distinguish between different isomers and isotopologues of a molecule. nih.govresearchgate.net
Quantitative Analysis: The intensity of the rotational transitions is directly proportional to the concentration of the species, allowing for quantitative monitoring of reaction kinetics.
Table 4: Potential Application of MRR for Monitoring a Reaction of 1,7-Octadiene, 3-methylene-
| Parameter | Measurement | Significance |
| Reactant Concentration | Intensity of 1,7-octadiene, 3-methylene- rotational transitions | Determination of reaction rate and kinetic order |
| Product Formation | Appearance and intensity of new rotational transitions | Identification and quantification of volatile products |
| Isomer Ratios | Relative intensities of rotational transitions for different isomers | Elucidation of reaction selectivity and mechanism |
X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) for Surface Characterization of Diene-Derived Materials
X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are powerful surface-sensitive techniques for the characterization of materials derived from 1,7-octadiene, 3-methylene-. academicjournals.org XPS provides information about the elemental composition and chemical states of the atoms on the surface of a material, while AFM is used to visualize the surface topography with nanoscale resolution. academicjournals.orgnih.govresearchgate.net
For polymers and films synthesized from 1,7-octadiene, 3-methylene-, XPS can be used to determine the surface chemistry, including the presence of any surface oxidation or functionalization. nih.gov AFM can be employed to study the surface morphology, roughness, and mechanical properties of the material. researchgate.net
Applications of XPS and AFM in the characterization of diene-derived materials:
Surface Elemental Analysis (XPS): Quantification of the elemental composition of the polymer surface. nih.gov
Chemical State Analysis (XPS): Identification of the different chemical environments of the elements, providing insights into the bonding and structure of the surface. academicjournals.org
Nanomechanical Properties (AFM): Measurement of surface properties such as hardness, elasticity, and adhesion.
Table 5: Surface Characterization of a Hypothetical Polymer from 1,7-Octadiene, 3-methylene-
| Technique | Information Obtained | Relevance |
| XPS | C 1s and O 1s core-level spectra | Determination of carbon-to-oxygen ratio, identification of C-C, C-H, and any C-O or C=O bonds on the surface. acs.orgacs.org |
| AFM | Topographic images, root-mean-square (RMS) roughness | Visualization of the polymer film's surface morphology and quantification of its smoothness. |
Future Research Trajectories and Innovations in 1,7 Octadiene, 3 Methylene Chemistry
Development of Novel Organocatalytic Systems for Diene Transformations
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional metal-based catalysts. Future research on 1,7-octadiene (B165261), 3-methylene- will likely focus on the development of novel organocatalytic systems to achieve highly selective transformations of its diene and olefinic functionalities.
A significant area of exploration will be the design of chiral organocatalysts for asymmetric transformations. For instance, chiral aminocatalysts, in conjunction with chiral isothiourea catalysts or Brønsted acids, could be employed to promote enantioselective and diastereoselective Diels-Alder reactions. researchgate.net Cinchona alkaloid-derived thioureas have already shown success in the asymmetric tandem reactions of other dienes, suggesting their potential applicability to 3-methylene-1,7-octadiene for the construction of complex chiral molecules. acs.org The development of catalysts that can selectively activate one of the diene's double bonds over the other, or the isolated double bond, will be crucial for accessing a diverse range of functionalized products.
Furthermore, organocatalytic strategies for the functionalization of the C-H bonds within the 1,7-octadiene, 3-methylene- framework could lead to the synthesis of atropisomeric 1,3-dienes with unique stereochemical properties. semanticscholar.org Research in this area will likely involve the design of bespoke organocatalysts that can control the regioselectivity and stereoselectivity of these challenging transformations.
Exploration of Bio-renewable Synthesis Routes for Diene Analogues
With a growing emphasis on sustainable chemistry, the development of bio-renewable synthesis routes for dienes and their analogues is a critical research direction. Future efforts will likely target the production of compounds structurally related to 1,7-octadiene, 3-methylene- from biomass-derived feedstocks.
One promising approach involves the catalytic conversion of cyclic ethers and diols derived from biomass. umn.edu For example, processes are being developed to synthesize butadiene and isoprene (B109036) from biomass-derived tetrahydrofuran (B95107) (THF) and 3-methyltetrahydrofuran (B83541) (3-MTHF), respectively, using novel heterogeneous acid catalysts. umn.edu Similar strategies could be adapted to produce longer-chain and more functionalized dienes. Carbohydrate-based dienes also represent valuable building blocks for the synthesis of highly functionalized molecules, leveraging their inherent stereochemistry. researchgate.net Research into the enzymatic and chemo-catalytic conversion of carbohydrates could unveil novel pathways to diene analogues.
The direct synthesis of functionalized dienes from simple, bio-based starting materials is another active area of research. For instance, methods for the stereoselective synthesis of dienoic carboxylates from bicyclic lactones have been reported, offering a route to dienes with interesting functionalities. nih.govchimia.ch Additionally, the development of catalytic methods for the sequential dehydrogenation of aliphatic acids presents a potential pathway to conjugated dienes from renewable sources. nih.gov
Integration of 1,7-Octadiene, 3-methylene- into Stimuli-Responsive Polymeric Architectures
Stimuli-responsive polymers, or "smart" materials, that can change their properties in response to external stimuli such as pH, temperature, or light, are at the forefront of materials science. The diene functionalities of 1,7-octadiene, 3-methylene- make it an excellent candidate for incorporation into such advanced polymeric architectures, primarily as a crosslinking agent.
Future research will likely explore the use of 1,7-octadiene, 3-methylene- in the formation of pH-responsive hydrogels. rsc.orgrsc.orgmdpi.comnih.govmdpi.com The diene can act as a covalent crosslinker, creating a robust three-dimensional network. By incorporating pH-sensitive monomers into the polymer backbone, the resulting hydrogel can exhibit controlled swelling and shrinking behavior in response to changes in pH. This could be particularly useful for applications in drug delivery and tissue engineering. nih.gov
Furthermore, the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile, is a thermally reversible reaction. This property can be exploited to create self-healing and reprocessable polymer networks. researchgate.net By incorporating 1,7-octadiene, 3-methylene- into a polymer backbone and crosslinking it with a bismaleimide (B1667444) or another dienophile, a thermally responsive material can be fabricated. nasa.govnasa.gov Upon heating, the Diels-Alder adducts can undergo a retro-Diels-Alder reaction, breaking the crosslinks and allowing the material to flow and heal cracks. Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, restoring the material's properties. researchgate.net
Application of Machine Learning in Predicting Reactivity and Designing Catalysts for Diene Chemistry
Machine learning (ML) is rapidly emerging as a powerful tool in chemistry to accelerate discovery and design. digitellinc.com In the context of 1,7-octadiene, 3-methylene- chemistry, ML can be applied in several key areas to predict reactivity and design novel catalysts.
One significant application is the prediction of reaction outcomes. ML models can be trained on large datasets of chemical reactions to predict the major products, regioselectivity, and stereoselectivity of reactions involving dienes, such as the Diels-Alder reaction. researchgate.netchemrxiv.org By using physically meaningful descriptors that capture the electronic and steric properties of the reactants, these models can achieve high accuracy. researchgate.net This predictive capability can save significant time and resources in the laboratory by guiding experimental design.
Another crucial area is the de novo design of catalysts. ML algorithms can be used to design new catalysts with desired properties for specific transformations of 1,7-octadiene, 3-methylene-. acs.org For instance, computational models can be developed to predict the activity and selectivity of organocatalysts for diene functionalization. ethz.ch By encoding the properties of ligands and catalyst structures into numerical descriptors, ML models can identify promising new catalyst candidates for synthesis and experimental validation. ethz.chnih.govacs.org Furthermore, ML is being increasingly used to predict the properties of polymers, which would be invaluable in the design of novel stimuli-responsive materials incorporating 1,7-octadiene, 3-methylene-. llnl.govacs.orgarxiv.orgijisae.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
